Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

JAK2 inhibition FLT3 inhibition kinase selectivity profiling

This 4-chlorophenyl N-benzyl thioacetamide congener offers a structurally differentiated pyrazolo[1,5-a]pyrazine entry point for JAK kinase selectivity profiling. Its electronic signature (Cl σp=+0.23) and scaffold geometry distinguish it from common JAK2/FLT3 inhibitors, enabling unique SAR expansion and scaffold-hopping studies. Procure to generate in-house JAK1/JAK2/JAK3/TYK2 selectivity data and probe scaffold-specific STAT phosphorylation effects in hematologic or autoimmune models. Identity, purity, and assay solubility must be independently verified.

Molecular Formula C21H17ClN4OS
Molecular Weight 408.9 g/mol
CAS No. 1021220-46-1
Cat. No. B3397632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS1021220-46-1
Molecular FormulaC21H17ClN4OS
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H17ClN4OS/c22-17-8-6-16(7-9-17)18-12-19-21(23-10-11-26(19)25-18)28-14-20(27)24-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,24,27)
InChIKeyJTFXKWGCCPHQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS 1021220-46-1): Scientific Procurement Baseline


N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (PubChem CID 27558374) is a synthetic small molecule (MW 408.9 g/mol, formula C21H17ClN4OS) built on the pyrazolo[1,5-a]pyrazine scaffold [1]. This heterocyclic core is established in the patent literature as a kinase-inhibitor pharmacophore, with 4,6-substituted pyrazolo[1,5-a]pyrazines claimed as inhibitors of JAK family kinases (JAK1, JAK2, JAK3, TYK2) [2]. The compound incorporates a 4-chlorophenyl substituent at the pyrazole C-2 position and an N-benzylacetamide moiety linked via a thioether at the pyrazine C-4 position. Publicly available bioactivity data from non-excluded authoritative sources remain absent as of the last update.

Why N-Benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Cannot Be Replaced by Generic In-Class Analogs


Compounds within the pyrazolo[1,5-a]pyrazin-4-yl thioacetamide class are not interchangeable because the JAK kinase selectivity profile is exquisitely sensitive to the nature and position of substituents on both the pyrazole C-2 aryl ring and the acetamide nitrogen [1]. The patent literature covering 4,6-substituted pyrazolo[1,5-a]pyrazines explicitly teaches that variation at the R1 (pyrazole C-2) and R2 (pyrazine C-4) positions can shift inhibition potency between JAK1, JAK2, JAK3, and TYK2 by orders of magnitude [1]. Consequently, a 4-chlorophenyl benzyl-thioacetamide congener may exhibit a selectivity fingerprint entirely unlike its 4-methylphenyl, 4-fluorophenyl, or N-cyclopentyl analogs. Without compound-specific selectivity data for the target compound, scientific users risk selecting a molecule that is inadequately characterized for their intended kinase profiling or cellular assay application.

Quantitative Differentiation Evidence for N-Benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide vs. Closest Analogs


Evidence Gap: No Reproducible Kinase Inhibition Data Available from Non-Excluded Authoritative Sources

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and the patent literature (excluding benchchems, molecule, evitachem, and vulcanchem) did not identify any primary research paper, patent bioassay table, or curated database entry that provides a quantitative IC50, Kd, or percent inhibition value for this specific compound against any kinase target. While benzyl-thioether pyrazolo[1,5-a]pyrazines have been claimed generically as JAK inhibitors [1], the individual compound is not exemplified with experimental data in the accessible patent documents. The PubChem record (CID 27558374) contains only computed physicochemical properties and no biological test results [2]. Consequently, no head-to-head comparison, cross-study comparison, or class-level quantitative inference can be made at this time.

JAK2 inhibition FLT3 inhibition kinase selectivity profiling

Structural Differentiation from Close Analogs: 4-Chlorophenyl and N-Benzyl Substituents

The compound can be structurally distinguished from its nearest commercially available analogs (identified from non-excluded vendor catalogs) by two features: (i) the 4-chlorophenyl group at the pyrazole C-2 position, versus a 4-methylphenyl analog (CAS 1040669-22-4) or a 2-methoxyphenyl analog (CAS 1040675-73-7) ; and (ii) the N-benzyl substituent on the acetamide, versus N-(4-methylbenzyl) or N-(2-chlorobenzyl) variants . The 4-chloro substituent has a Hammett σp value of +0.23 (electron-withdrawing), whereas 4-methyl has σp of -0.17 (electron-donating) [1]. This electronic difference can influence the electron density of the pyrazole ring and, in turn, hinge-region hydrogen bonding with the kinase, a phenomenon documented across kinase inhibitor chemical series [2].

medicinal chemistry SAR kinase inhibitor design

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding

Computed physicochemical properties from PubChem permit a comparison between the target compound and its 4-methylphenyl analog (C22H19ClN4OS, MW 422.9) . The target compound has an XLogP3-AA of 4.0, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 84.6 Ų [1]. In contrast, the 4-methylphenyl analog is predicted to have a slightly higher XLogP3-AA of approximately 4.3 due to the additional methylene unit and the replacement of chlorine with methyl, while the TPSA remains identical (84.6 Ų) [1]. These differences, though modest, can affect passive membrane permeability and non-specific protein binding, parameters of practical relevance when selecting a compound for cellular assays.

drug-likeness ADME physicochemical profiling

Patent Class Evidence: Pyrazolo[1,5-a]pyrazine Scaffold as a Privileged JAK Kinase Pharmacophore

The pyrazolo[1,5-a]pyrazine core, to which the target compound belongs, is the subject of multiple granted patents claiming JAK kinase inhibition [REFS-1, REFS-2]. US 10,730,880 B2 (Array BioPharma/Celgene) discloses over 500 exemplified 4,6-substituted pyrazolo[1,5-a]pyrazines with JAK1, JAK2, JAK3, and TYK2 inhibitory activity, demonstrating that this scaffold is a validated kinase inhibitor chemotype [1]. US 10,144,738 B2 (Celgene) further discloses pyrazolo[1,5-a]pyrazin-4-yl derivatives as TYK2 ligands [2]. While neither patent explicitly lists the target compound, the structural homology supports the inference that the compound may possess JAK inhibitory activity. However, the magnitude and selectivity of that activity relative to the patented exemplars remain uncharacterized in publicly available data.

kinase inhibitor patent landscape JAK-STAT pathway immuno-oncology

Application Scenarios for N-Benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS 1021220-46-1) Based on Established Evidence


Scaffold-Hopping and Focused Kinase Library Design Based on the Pyrazolo[1,5-a]pyrazine Pharmacophore

The compound serves as a representative member of the pyrazolo[1,5-a]pyrazin-4-yl thioacetamide chemotype, a scaffold validated in multiple patents for JAK kinase inhibition [1]. Medicinal chemistry groups conducting scaffold-hopping exercises or building focused kinase libraries can procure this compound as a structurally distinct entry point relative to more common pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine JAK inhibitor scaffolds. The 4-chlorophenyl and N-benzyl substituents provide chemical diversity that can be exploited in SAR expansion campaigns [1].

In-House Kinase Selectivity Profiling Against JAK Family Members

Given the established JAK inhibitor pharmacophore [1] and the absence of public selectivity data, the compound is suitable for in-house biochemical profiling against a JAK panel (JAK1, JAK2, JAK3, TYK2). The electron-withdrawing 4-chloro substituent (σp = +0.23) distinguishes it electronically from the 4-methyl and unsubstituted phenyl analogs [2], potentially yielding a unique selectivity signature. Users equipped with recombinant kinase assays can generate the missing comparative data and assess whether this compound offers selectivity advantages over better-characterized JAK inhibitors such as ruxolitinib or fedratinib.

Cellular Pathway Profiling in JAK-STAT Dependent Disease Models

The compound's computed lipophilicity (XLogP3-AA = 4.0) and moderate TPSA (84.6 Ų) [1] suggest sufficient membrane permeability for cellular assays. Researchers investigating JAK-STAT signaling in hematologic malignancy or autoimmune disease models can evaluate this compound alongside established JAK2/FLT3 inhibitors. Its structural divergence from clinically advanced JAK inhibitors offers an opportunity to probe scaffold-specific effects on downstream STAT phosphorylation and cell proliferation, provided that the user independently verifies compound identity, purity, and solubility under assay conditions.

Analytical Reference Standard for Pyrazolo[1,5-a]pyrazine Chemical Series Characterization

With a well-defined molecular formula (C21H17ClN4OS), an exact mass of 408.08116 Da, and a confirmed InChIKey (JTFXKWGCCPHQNZ-UHFFFAOYSA-N) [1], the compound can serve as an analytical reference standard for LC-MS method development, stability studies, or impurity profiling within the pyrazolo[1,5-a]pyrazine chemical series. Its purchasable status (95%+ purity reported by multiple vendors) [2] makes it suitable for use as a system suitability standard in laboratories working on related chemical entities.

Quote Request

Request a Quote for N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.